Indanocine -

Indanocine

Catalog Number: EVT-1569690
CAS Number:
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Indanocine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. It belongs to a class of compounds known as indanones, which are characterized by a fused benzene and cyclopentane ring structure. Indanocine has been studied for its ability to interact with tubulin, the protein that forms microtubules, which play a crucial role in cell division and stability.

Source

Indanocine can be derived from various natural and synthetic sources. Its synthesis often involves the modification of existing indanone structures or the use of starting materials such as aromatic aldehydes and ketones. The compound has been synthesized through several methods, emphasizing its versatility in organic chemistry.

Classification

Indanocine is classified as a bioactive compound due to its effects on cellular processes. It falls within the broader category of anticancer agents, specifically those that target microtubule dynamics.

Synthesis Analysis

Methods

The synthesis of indanocine can be achieved through multiple methodologies:

  1. Traditional Organic Synthesis: This includes methods such as Friedel-Crafts acylation and Nazarov cyclization, which have been effectively used to create indanone derivatives.
  2. Modern Techniques: Recent advancements have introduced non-conventional techniques like microwave-assisted synthesis and high-intensity ultrasound, which enhance reaction efficiency and yield .

Technical Details

  • Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using an acid chloride in the presence of a Lewis acid catalyst.
  • Nazarov Cyclization: This cyclization process utilizes allylic alcohols to produce cyclic ketones, which can then be converted into indanones.
  • Microwave-Assisted Synthesis: This technique reduces reaction times significantly while improving yields by providing uniform heating .
Molecular Structure Analysis

Structure

Indanocine features a unique molecular structure characterized by:

  • A fused bicyclic system consisting of a benzene ring and a cyclopentane ring.
  • The general molecular formula is C10H10OC_{10}H_{10}O, indicating it contains ten carbon atoms, ten hydrogen atoms, and one oxygen atom.

Data

  • Molecular Weight: Approximately 150.19 g/mol.
  • Melting Point: Varies based on purity but typically around 60-65 °C.
Chemical Reactions Analysis

Reactions

Indanocine participates in various chemical reactions, most notably:

  1. Microtubule Binding: Indanocine binds to the colchicine site on tubulin, stabilizing microtubules and affecting their dynamics .
  2. Antiproliferative Activity: It has shown significant activity against cancer cell lines by disrupting normal microtubule function.

Technical Details

The binding affinity of indanocine to tubulin has been quantified using fluorescence assays, demonstrating its potential as an anticancer agent by promoting microtubule stabilization .

Mechanism of Action

Process

The mechanism by which indanocine exerts its biological effects involves:

  1. Tubulin Interaction: Indanocine binds to the colchicine site on tubulin, leading to altered polymerization dynamics.
  2. Cell Cycle Disruption: By stabilizing microtubules, indanocine inhibits normal mitotic processes, leading to cell cycle arrest in cancer cells.

Data

Research indicates that indanocine's binding characteristics resemble those of colchicine analogues, suggesting similar mechanisms of action in disrupting microtubule dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Indanocine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It can undergo typical organic reactions such as oxidation and substitution due to the presence of functional groups in its structure.
Applications

Scientific Uses

Indanocine has several applications in scientific research:

  1. Cancer Research: Its primary application lies in studying its antiproliferative effects on various cancer cell lines.
  2. Drug Development: As a lead compound, it serves as a basis for designing new anticancer agents that target microtubule dynamics.
  3. Biochemical Studies: Indanocine is used in studies investigating the role of microtubules in cellular processes such as migration and division.
Introduction to Indanocine: Pharmacological Profile and Research Significance

Structural Characterization and Chemical Properties of Indanocine

Indanocine (chemical name: 2-(3,4-dimethoxyphenylimino)-5,6-dimethoxy-1-indanone; molecular formula: C₁₉H₁₉NO₄) is characterized by a core 1-indanone structure fused with a dimethoxyphenylimino group. The 1-indanone moiety is a bicyclic system consisting of a benzene ring fused to a five-membered ketone ring. Indanocine exists predominantly as the thermodynamically stable E-isomer across the imine double bond, a configuration confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly through characteristic downfield shifts of the methine proton adjacent to the carbonyl group (C=O-CH=N-) and nuclear Overhauser effect spectroscopy (NOESY) analyses [9].

  • Key Structural Features:
  • 1-Indanone Core: Provides a rigid, planar bicyclic scaffold essential for tubulin binding.
  • Imine Linkage (C=N): Connects the indanone core to the aryl ring. The E-configuration positions the aryl ring optimally for interaction within the tubulin binding pocket.
  • 3,4-Dimethoxyaniline Moiety: The aryl ring substituted with methoxy groups at positions 3 and 4 is critical for high-affinity binding to the colchicine site on β-tubulin. These methoxy groups engage in specific hydrophobic and van der Waals interactions within the binding pocket [1] [10].
  • 5,6-Dimethoxy Substitutions on Indanone: These substituents on the benzo-fused ring further modulate the compound's electronic properties, lipophilicity, and binding affinity.

  • Physicochemical Properties:Indanocine is a synthetic compound with moderate molecular weight (~325.36 g/mol). It exhibits limited solubility in aqueous media but is soluble in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol, a characteristic common to many lipophilic MTAs. This property necessitates specific formulation strategies for potential therapeutic use. Its structure lacks ionizable groups under physiological conditions, suggesting its cellular uptake is driven primarily by passive diffusion [9].

Table 1: Key Structural and Physicochemical Properties of Indanocine

PropertyDescription
Chemical ClassSynthetic Indanone
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.36 g/mol
Core Structure1-Indanone fused to dimethoxyphenyl via imine linkage
Critical Substituents5,6-Dimethoxy (indanone); 3,4-Dimethoxy (phenyl)
StereochemistryExists as stable E-isomer across the imine bond
SolubilityLow in water; soluble in DMSO, ethanol, acetone
IonizationNon-ionizable at physiological pH

Historical Development as a Microtubule-Targeting Agent

Indanocine emerged from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) in the 1990s as part of a screening effort to identify novel compounds with antiproliferative activity against cancer cell lines. It was specifically recognized for its potent cytotoxicity during the NCI's in vitro screening panel evaluation, exhibiting a mean GI₅₀ (concentration causing 50% growth inhibition) below 20 nM across a diverse panel of human cancer cell lines, a potency comparable to or exceeding many established chemotherapeutics [1] [9].

  • Identification and Mechanism: Biochemical characterization revealed that Indanocine acts as a potent microtubule-destabilizing agent (MDA). It binds directly to tubulin dimers, specifically targeting the colchicine-binding site located on β-tubulin. Binding studies, including competitive inhibition assays and tubulin polymerization assays in vitro, demonstrated that Indanocine potently inhibits the assembly of tubulin into microtubules. This inhibition occurs at concentrations significantly lower than those required to depolymerize pre-formed microtubules, highlighting its primary effect on suppressing microtubule dynamics rather than solely on polymer mass [1] [10].
  • Distinctiveness from Classical MTAs: While sharing the colchicine binding site, Indanocine is structurally distinct from colchicine, combretastatins, and other known colchicine-site binders like podophyllotoxin. This structural novelty offered the potential for overcoming limitations associated with existing agents, such as chemical instability (e.g., combretastatin A-4) or high toxicity (e.g., colchicine itself). Furthermore, unlike taxane-site binders (e.g., paclitaxel) or vinca-domain binders (e.g., vincristine), which are often substrates for efflux pumps like P-glycoprotein (P-gp/ABCB1), early studies indicated that Indanocine's activity might be less affected by these common resistance mechanisms [1] [9].
  • Impact on Microtubule Dynamics: Subsequent detailed studies confirmed that Indanocine suppresses microtubule dynamics at nanomolar concentrations. It reduces both the growing and shortening rates of microtubule ends and increases the percentage of time microtubules spend in an attenuated (pause) state. This profound suppression of dynamics is sufficient to disrupt mitotic spindle function, leading to cell cycle arrest in mitosis and ultimately triggering apoptotic cell death in proliferating cells [1] [10].

Table 2: Classification and Binding Site of Indanocine Among Microtubule-Targeting Agents

Agent CategoryBinding Site on TubulinPrimary Effect on MTsExample AgentsIndanocine Position
Microtubule StabilizersTaxane site (luminal)Promote polymerization, Stabilize MTsPaclitaxel, Docetaxel, Epothilones
Microtubule DestabilizersVinca domain (β-tubulin, interdimer interface)Inhibit polymerization, Promote depolymerizationVincristine, Vinblastine, Vinorelbine
Colchicine site (β-tubulin, intradimer interface)Inhibit polymerization, Suppress dynamicsColchicine, Combretastatin A-4, PodophyllotoxinIndanocine (NSC 706744)
Maytansine site (β-tubulin, near Vinca)Inhibit polymerizationMaytansine, Ansamitocins
Pironetin site (α-tubulin)Inhibit polymerizationPironetin

Therapeutic Potential in Multidrug-Resistant (MDR) Cancers

The most compelling aspect of Indanocine's pharmacology is its demonstrated ability to selectively induce apoptosis in multidrug-resistant cancer cells, including those in stationary (non-proliferating) phases, a feature not commonly shared by classical MTAs.

  • Overcoming P-gp Mediated Resistance: A landmark finding was that Indanocine retains potent cytotoxicity against cancer cell lines overexpressing P-glycoprotein (P-gp), the efflux pump responsible for the classic MDR phenotype. Unlike paclitaxel or vinca alkaloids, which are efficiently pumped out by P-gp, leading to resistance, Indanocine is not a substrate for P-gp. This was demonstrated using cell lines like MCF-7/ADR (adriamycin-resistant breast cancer), MES-SA/DX5 (uterine sarcoma), and HL-60/ADR (promyelocytic leukemia), which exhibit significant resistance to doxorubicin, vincristine, and paclitaxel. Remarkably, these P-gp overexpressing lines were often more sensitive to growth inhibition and apoptosis induction by Indanocine than their drug-sensitive parental counterparts (e.g., MCF-7). This inverse resistance profile highlights its unique mechanism bypassing the primary ABC transporter-mediated efflux pathway [1] [4] [6].
  • Activity Against Stationary Phase and Resistant Cells: Beyond proliferating cells, Indanocine exhibits a unique ability to kill confluent, stationary-phase multidrug-resistant cancer cells (e.g., MCF-7/ADR). This is significant because many conventional chemotherapeutics primarily target rapidly dividing cells, leaving quiescent or slow-growing resistant cell populations untouched. The mechanism involves a rapid sequence of events starting with disruption of microtubule dynamics (even in interphase cells), leading to mitochondrial damage characterized by loss of mitochondrial membrane potential (ΔΨm). This is followed by activation of caspase-3 and subsequent DNA fragmentation, culminating in apoptotic cell death within 8-24 hours of exposure. Crucially, this cytotoxic effect occurs at concentrations that do not impair the viability of normal, non-proliferating cells, such as peripheral blood lymphocytes, suggesting a potential therapeutic window [1].
  • Molecular Basis of Selectivity: While the precise molecular basis for its selectivity towards MDR cells, especially stationary ones, is still under investigation, key factors include:
  • Non-P-gp Substrate: Evasion of the major efflux mechanism [1] [6].
  • Targeting Essential Dynamics: Microtubules, even in non-mitotic cells, perform essential functions (e.g., intracellular transport, cell shape maintenance). Disrupting their dynamics in MDR cells, which may have altered microtubule composition or dynamics, could create a specific vulnerability [1] [10].
  • Induction of Specific Stress Pathways: The disruption triggers apoptosis via the mitochondrial pathway specifically in MDR cells, potentially due to underlying metabolic or survival pathway alterations associated with the resistant phenotype [1].
  • Interaction with Tubulin Isotypes: Studies suggest Indanocine interacts differentially with various human αβ tubulin isotypes, potentially exploiting isotype expression differences between normal and resistant cancer cells [3].
  • SAR and Novel Analogues: Research into structure-activity relationships (SAR) has explored modifications to the indanone core and the aryl ring moiety. Replacing the dimethoxyaniline group with an indole ring system (e.g., compounds 4c, 5c) has yielded analogues retaining potent antiproliferative activity against various leukemia and solid tumor cell lines (e.g., GI₅₀ values ranging from 0.21 μM to >10 μM depending on the specific analogue and cell line) [9]. Modifications to the core (e.g., expanding to a tetralone) have also been investigated, with some analogues (e.g., 5g) showing significant activity [9]. These efforts aim to optimize potency, solubility, and pharmacokinetic properties while maintaining the ability to evade MDR mechanisms.

Table 3: Indanocine's Activity Against Multidrug-Resistant Cancer Models: Key Findings

Resistance ModelKey FindingProposed MechanismReference
P-gp Overexpression (MCF-7/ADR, MES-SA/DX5, HL-60/ADR)Retains potent cytotoxicity; Often more sensitive than parental lines.Not a substrate for P-gp/ABCB1 efflux pump. [1]
Stationary Phase MDR Cells (e.g., confluent MCF-7/ADR)Induces apoptosis within 8-24 hours at concentrations non-toxic to normal quiescent cells.Microtubule disruption → Mitochondrial depolarization → Caspase-3 activation → DNA fragmentation → Apoptosis. [1]
Tubulin Isotype VariationExhibits differential binding affinity to human β-tubulin isotypes.Potential exploitation of tubulin isotype expression differences in MDR cells. [3]
Novel Analogues (e.g., Indole derivatives, Tetralone core)Some analogues maintain potent activity across leukemia and solid tumor cell lines.Bioisosteric replacement/modification retaining tubulin binding and MDR evasion. [9]

Indanocine represents a structurally unique and pharmacologically distinct microtubule-destabilizing agent. Its defining characteristic is the potent induction of apoptosis in multidrug-resistant cancer cells, including those in the problematic stationary phase, largely by evading P-gp mediated efflux and disrupting essential microtubule functions. While challenges regarding formulation and potential toxicity profiles remain to be fully addressed in clinical translation, Indanocine serves as a critical lead compound and proof-of-concept for developing next-generation MTAs designed to overcome the pervasive challenge of multidrug resistance in oncology. Ongoing research focuses on optimizing its structure through SAR studies and understanding the precise molecular basis of its selectivity towards resistant phenotypes.

Properties

Product Name

Indanocine

IUPAC Name

(2E)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-10-5-12(6-11(2)18(10)22)7-14-8-13-9-15(24-3)20(25-4)17(21)16(13)19(14)23/h5-7,9,22H,8,21H2,1-4H3/b14-7+

InChI Key

KJTPWUVVLPCPJD-VGOFMYFVSA-N

Synonyms

indanocine
indanosine
NSC 698666

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C(=C3C2=O)N)OC)OC

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C(=C3C2=O)N)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.